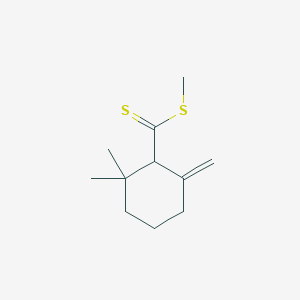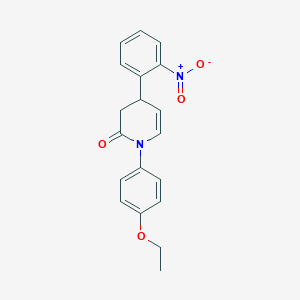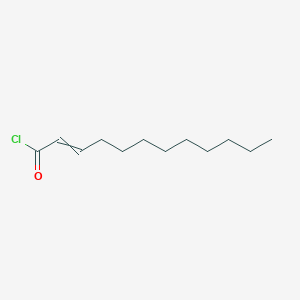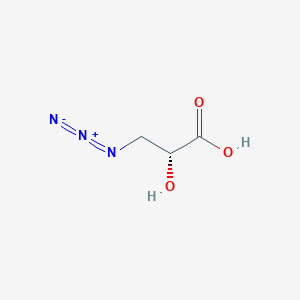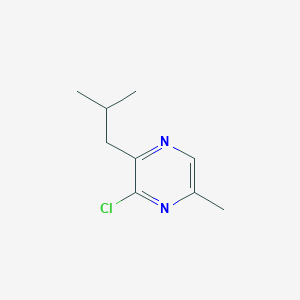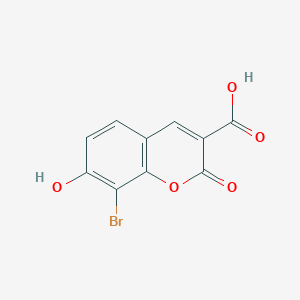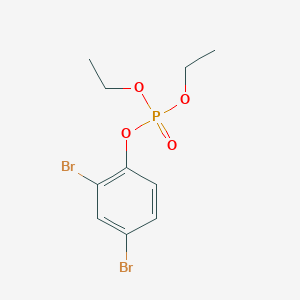![molecular formula C24H40N2O2 B14307018 (1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] CAS No. 112527-32-9](/img/structure/B14307018.png)
(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two butoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] typically involves a multi-step process. The initial step often includes the preparation of the 1,3-phenylene core, followed by the introduction of butoxymethyl groups through a series of reactions. Common reagents used in these reactions include butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine groups into amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for therapeutic applications. Research may focus on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of new industrial products.
Wirkmechanismus
The mechanism of action of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,1’E)-N,N’-(1,4-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,2-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(ethoxymethyl)-2-methylpropan-1-imine]
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112527-32-9 |
|---|---|
Molekularformel |
C24H40N2O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
3-butoxy-N-[3-[(3-butoxy-2,2-dimethylpropylidene)amino]phenyl]-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C24H40N2O2/c1-7-9-14-27-19-23(3,4)17-25-21-12-11-13-22(16-21)26-18-24(5,6)20-28-15-10-8-2/h11-13,16-18H,7-10,14-15,19-20H2,1-6H3 |
InChI-Schlüssel |
IKVQBBFMVMTVJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C)(C)C=NC1=CC(=CC=C1)N=CC(C)(C)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


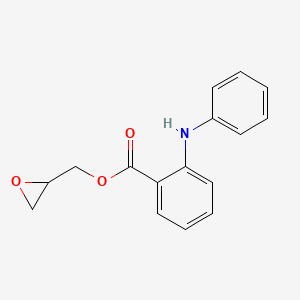

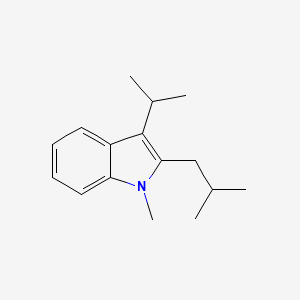
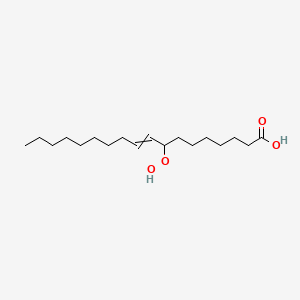
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
